N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,4-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-9-23(2)22-16(10)18(24)21-19-20-17-13-5-3-4-11-6-7-12(15(11)13)8-14(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPHTRHJMXSGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the acenaphthothiazole ring and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of pyrazoles known for their diverse biological activities. Pyrazoles have been extensively studied for their role in the development of therapeutic agents targeting various diseases. The incorporation of the acenaphtho-thiazole moiety enhances the compound's potential as a bioactive molecule.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazole derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil in glioma cell lines, suggesting potential efficacy in cancer treatment .
Antimicrobial Properties
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has shown promise in antimicrobial applications. Its structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth in bacteria and fungi. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Drug Development
The compound's unique structure positions it as a candidate for drug development processes aimed at creating novel therapeutics for various conditions.
Iron Overload Disorders
One significant application is in the treatment of iron overload disorders such as β-thalassemia and hemochromatosis. The compound has been identified as a selective inhibitor of divalent metal transporters involved in iron absorption. Inhibition of these transporters can potentially mitigate iron overload complications .
Neurodegenerative Diseases
Given the role of metal ions in neurodegenerative diseases, compounds like this compound could be explored for their neuroprotective effects. Research into metal chelation strategies suggests that such compounds may help alleviate oxidative stress associated with neurodegeneration .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that create the acenaphtho-thiazole core followed by functionalization with pyrazole derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Acenaphtho-Thiazole vs. Acenaphtho-Thiadiazine Derivatives
The target compound’s acenaphtho-thiazole moiety distinguishes it from acenaphtho-thiadiazines (e.g., compound 33 in ). Thiadiazines contain a six-membered ring with two nitrogen and one sulfur atom, whereas thiazoles are five-membered rings with one nitrogen and one sulfur atom. This difference impacts ring puckering: thiadiazines exhibit larger puckering amplitudes due to their six-membered flexibility, as defined by Cremer and Pople’s coordinates .
Pyrazole Carboxamide Derivatives
The pyrazole carboxamide group in the target compound is structurally analogous to derivatives like 3a–3p (), which feature chloro, cyano, and aryl substituents. Key differences include:
- Substituent Effects: The target compound’s 1,4-dimethylpyrazole group may enhance lipophilicity compared to 3a–3p, which have chloro and cyano groups.
Naphthamide Analogs
describes N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS: 6262-41-5), which replaces the pyrazole carboxamide with a naphthamide group. The naphthamide’s extended aromatic system increases molecular weight (380.5 g/mol vs. ~370–430 g/mol for pyrazole derivatives) and may reduce solubility in polar solvents .
Coupling Reactions
The target compound’s synthesis likely parallels the protocol for 3a–3p (), which uses EDCI/HOBt-mediated amide coupling. Yields for similar reactions range from 62% to 71%, suggesting moderate efficiency for such heterocyclic systems .
Cyclization Strategies
Acenaphtho-thiazole formation may involve thionation or cyclization of diamine precursors, as seen in the synthesis of acenaphtho-thiadiazines (). For example, compound 34 is derived from 1,2-dihydroacenaphthylene-5,6-diamine and N-thionylaniline .
Physicochemical Properties
Table 1: Comparison of Key Properties
*Estimated based on structural similarity.
†Estimated from molecular formula in .
- Melting Points : Pyrazole carboxamides (3a–3d ) exhibit melting points between 123–183°C, influenced by substituent polarity. The target compound’s dimethyl group may lower its melting point compared to halogenated analogs .
- Solubility : The naphthamide analog () is likely less water-soluble due to its bulky aromatic system, whereas the target compound’s pyrazole group may improve solubility in DMF or chloroform .
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features, including an acenaphthene moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored through various in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂OS. The presence of the pyrazole and carboxamide functional groups contributes to its biological reactivity and interaction with various biological targets. The acenaphthene backbone provides rigidity and planarity, enhancing its binding affinity to proteins and enzymes.
Antioxidant Properties
Recent studies have indicated that compounds with similar pyrazole structures exhibit significant antioxidant activity. For instance, molecular docking simulations have shown that these compounds can effectively scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders .
Neuroprotective Effects
Research has demonstrated that derivatives of pyrazole can act as neuroprotective agents. A study focusing on nNOS (neuronal nitric oxide synthase) inhibitors revealed that certain pyrazole derivatives exhibit substantial inhibition of nNOS activity, which is linked to neuroprotection in models of neurodegeneration . This suggests that this compound may possess similar neuroprotective properties.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Thiazole derivatives are known for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Preliminary studies indicate that compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation . Further research is needed to establish the specific mechanisms through which this compound exerts its anticancer effects.
Case Studies
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound. These methods are crucial for ensuring the reliability of biological assays conducted with this compound.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a pyrazole-carboxylic acid derivative with a functionalized dihydroacenaphthothiazole amine. For example, carboxamide bond formation can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, as demonstrated in analogous pyrazole-carboxamide syntheses . Reaction optimization includes stirring at room temperature for 30 minutes to activate the carboxyl group before adding the amine component. Purification often involves extraction (e.g., chloroform/water), followed by recrystallization from ethanol or preparative thin-layer chromatography (TLC) .
Q. How is structural characterization of this compound performed, particularly for verifying regioselectivity and stereochemistry?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regioselectivity. For example, pyrazole protons typically resonate at δ 2.42–2.66 ppm for methyl groups and δ 7.2–8.1 ppm for aromatic protons, while thiazole carbons appear at δ 120–160 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions). X-ray crystallography (using SHELX programs) resolves stereochemistry in crystalline derivatives, with refinement protocols adapted for complex fused-ring systems .
Q. What solvents and reaction conditions are optimal for achieving high yields in carboxamide bond formation?
- Methodological Answer : Polar aprotic solvents like DMF or ethanol are preferred due to their ability to dissolve both polar and nonpolar intermediates. For example, refluxing in ethanol for 2–6 hours with a base (e.g., K₂CO₃ or triethylamine) improves nucleophilic substitution efficiency . Yields >60% are achievable by monitoring reaction progress via TLC (e.g., PE:EA = 8:1) and avoiding prolonged heating to minimize byproduct formation .
Q. How can researchers confirm the absence of common impurities, such as unreacted starting materials or hydrolysis byproducts?
- Methodological Answer : Analytical TLC with dual solvent systems (e.g., chloroform/methanol) identifies unreacted amines or carboxylic acids. Quantitative HPLC with UV detection (λ = 254 nm) quantifies impurities, while IR spectroscopy detects residual carbonyl groups (e.g., 1636–1680 cm⁻¹ for unreacted esters) . Recrystallization from DMF/ethanol (1:1) removes hydrophobic byproducts .
Q. What spectroscopic techniques are essential for analyzing electronic effects in the fused acenaphtho-thiazole system?
- Methodological Answer : UV-Vis spectroscopy (λmax ~270–320 nm) identifies π→π* transitions in the conjugated thiazole-pyrazole system. Cyclic voltammetry assesses redox behavior, with oxidation potentials correlating to electron-donating/withdrawing substituents . Computational DFT studies (e.g., Gaussian09) model HOMO/LUMO distributions to predict reactivity .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved for structurally complex derivatives?
- Methodological Answer : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign coupling between protons and carbons. In crystallography, employ twin refinement in SHELXL for overlapping diffraction patterns and use SQUEEZE (PLATON) to model disordered solvent molecules . Cross-validation against synthetic intermediates (e.g., comparing with dihydroacenaphtho-thiazole precursors) reduces misinterpretation risks .
Q. What strategies mitigate low yields in multi-step syntheses involving thiazole-pyrazole hybrids?
- Methodological Answer : Optimize protecting groups for the pyrazole nitrogen (e.g., 1,4-dimethyl substitution prevents unwanted alkylation). Use flow chemistry for exothermic steps (e.g., nitration) to improve reproducibility. For example, a two-step one-pot reaction reduces intermediate isolation losses, as shown in tetrahydroimidazo-pyridine syntheses .
Q. How do steric and electronic effects in the dihydroacenaphtho-thiazole moiety influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the acenaphtho-thiazole C8 position. For example, electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while bulky substituents reduce membrane permeability. Docking simulations (AutoDock Vina) against target proteins (e.g., kinases) correlate steric parameters (vdW radii) with binding affinities .
Q. What methodologies address solubility challenges in in vitro bioassays for this hydrophobic compound?
- Methodological Answer : Use co-solvents like DMSO (<1% v/v) or formulate as nanoparticles via solvent evaporation. Dynamic light scattering (DLS) monitors particle size (aim for <200 nm). For cell-based assays, employ serum-containing media to stabilize hydrophobic compounds, validated by cytotoxicity controls .
Q. How can researchers leverage computational tools to predict metabolic stability of this compound?
- Methodological Answer :
Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Molecular dynamics (MD) simulations (AMBER) model hepatic microsomal degradation pathways. Validate predictions with LC-MS/MS metabolomics, focusing on glutathione adducts or hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
